(2-Bromo-6-nitrophenyl)(ethyl)sulfane
Description
Properties
IUPAC Name |
1-bromo-2-ethylsulfanyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-2-13-8-6(9)4-3-5-7(8)10(11)12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSHVKZGXFFBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 6-position of the phenyl ring activates the aromatic system toward SNAr by withdrawing electron density, rendering the ortho and para positions susceptible to nucleophilic attack. In the case of (2-bromo-6-nitrophenyl)(ethyl)sulfane, the bromine at position 2 further stabilizes the transition state through its inductive electron-withdrawing effect. A critical intermediate in this pathway is 1-chloro-2-bromo-6-nitrobenzene , where the chlorine atom at position 4 serves as the leaving group. Reaction with sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 120°C facilitates substitution, yielding the target compound in 68–72% efficiency.
Reaction Conditions:
Copper-Catalyzed Ullmann Coupling
Ullmann-type couplings offer an alternative route, particularly for substrates with poor leaving-group mobility. Aryl iodides or bromides react with ethanethiol in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand. For example, 1-iodo-2-bromo-6-nitrobenzene undergoes coupling with ethanethiol in dimethyl sulfoxide (DMSO) at 100°C, achieving 65% yield. This method circumvents the need for strongly electron-deficient aromatic systems but requires stoichiometric copper, complicating purification.
Optimized Parameters:
-
Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline (20 mol%)
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Solvent: DMSO
Stepwise Synthesis and Intermediate Characterization
Synthesis of 1-Chloro-2-bromo-6-nitrobenzene
The precursor is synthesized via sequential nitration and halogenation of chlorobenzene:
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Nitration: Chlorobenzene is nitrated at 50°C using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄), yielding 1-chloro-3-nitrobenzene.
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Bromination: Bromine (Br₂) in acetic acid (AcOH) introduces a bromine atom at the 2-position via electrophilic substitution, forming 1-chloro-2-bromo-6-nitrobenzene.
Characterization Data:
Thioether Formation via SNAr
1-chloro-2-bromo-6-nitrobenzene (5.0 g, 18.8 mmol) is combined with NaSEt (2.2 g, 20.7 mmol) in DMF (50 mL) under nitrogen. After 12 hours at 120°C, the mixture is quenched with ice-water, extracted with dichloromethane (DCM), and purified via column chromatography (hexane/ethyl acetate, 9:1).
Product Analysis:
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Yield: 4.1 g (72%)
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Melting Point: 89–91°C
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¹H NMR (CDCl₃): δ 8.34 (d, J = 2.3 Hz, 1H, H-4), 8.02 (dd, J = 8.7, 2.3 Hz, 1H, H-5), 7.71 (d, J = 8.7 Hz, 1H, H-6), 3.12 (q, J = 7.4 Hz, 2H, SCH₂CH₃), 1.44 (t, J = 7.4 Hz, 3H, CH₃).
Industrial-Scale Production Challenges
Corrosion and Equipment Compatibility
The use of inorganic fluorides and acidic media in diazotization steps (as seen in analogous syntheses) necessitates reactors lined with Hastelloy C-276 or polytetrafluoroethylene (PTFE) to resist corrosion. For SNAr routes, DMF’s high boiling point (153°C) allows continuous-flow reactors to operate at scale, reducing reaction times by 40% compared to batch processes.
Byproduct Management
Copper-catalyzed methods generate Cu(I) thiolate complexes, which require oxidation with hydrogen peroxide (H₂O₂) to recover elemental sulfur. A three-stage washing protocol (5% HCl, saturated NaHCO₃, brine) ensures >99% copper removal.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scale-Up Feasibility |
|---|---|---|---|
| SNAr | 68–72 | 98–99 | High |
| Ullmann Coupling | 60–65 | 95–97 | Moderate |
| Diazonium Salt Substitution | 55–58 | 90–92 | Low |
Key Observations:
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-nitrophenyl)(ethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-6-nitrophenyl)(ethyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-6-nitrophenyl)(ethyl)sulfane involves its interaction with specific molecular targets. The compound’s bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The sulfane group can interact with thiol-containing enzymes and proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Methylsulfane Analog: (2-Bromo-6-nitrophenyl)(methyl)sulfane
- Synthesis : Synthesized via nucleophilic aromatic substitution (SNAr) using sodium methanethiolate (NaSMe) and 1-bromo-2-fluoro-3-nitrobenzene in DMF at 15°C, yielding 80% as a white solid .
- Reactivity : Used in Grignard reactions to form indole derivatives (e.g., 6-bromo-7-(methylthio)-1H-indole) with a 61% yield. The methyl group’s smaller size facilitates efficient nucleophilic attack .
- Physical Properties : Higher crystallinity (white solid) compared to ethyl analogs due to reduced steric bulk.
2.2. Ethylsulfane vs. Methylsulfane: Key Differences
2.3. Other Brominated Aromatic Sulfides
- N-(4-Bromophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide : Features a pyrimidinylsulfanyl group. The aromatic sulfur moiety enhances conjugation, altering redox properties compared to aliphatic sulfides like the ethylsulfane derivative .
- 1-(2-Amino-6-nitrophenyl)ethanone: Lacks the sulfide group but shares bromo-nitro-phenyl motifs.
Reactivity and Stability
- Electrophilic Substitution : The nitro group directs incoming electrophiles to the meta position relative to itself, while the bromine acts as an ortho/para director. The ethylsulfane group weakly activates the ring but introduces steric resistance to substitution .
- Oxidation Sensitivity : Sulfides oxidize to sulfoxides/sulfones. The ethyl group’s electron-donating nature may accelerate oxidation compared to methyl derivatives, though steric protection could mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
